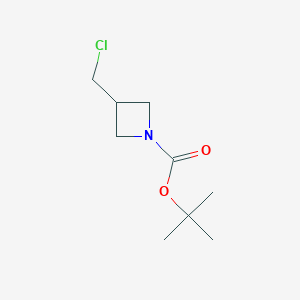

tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate: is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its molecular structure, which includes a tert-butyl group, a chloromethyl group, and an azetidine ring. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthetic Routes and Reaction Conditions:

Chloromethylation: The compound can be synthesized through the chloromethylation of azetidine-1-carboxylate, using formaldehyde and hydrochloric acid.

Protection and Deprotection: The tert-butyl group can be introduced using tert-butanol in the presence of an acid catalyst, followed by protection of the amino group if necessary.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, which offers advantages in terms of efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the chloromethyl group to a methylene group.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide or potassium iodide can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alkanes and alcohols.

Substitution Products: Azides, iodides, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceuticals

One of the primary applications of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate is its use as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the production of baricitinib, a JAK1/JAK2 inhibitor used for treating rheumatoid arthritis. The compound serves as a precursor for the synthesis of key intermediates necessary for baricitinib production, demonstrating its importance in pharmaceutical development .

1.2 Development of Antiviral Agents

Research has indicated that derivatives of azetidine compounds, including this compound, can exhibit antiviral properties. Studies have focused on modifying the azetidine structure to enhance its efficacy against viral infections, showcasing the compound's potential in developing new antiviral therapies .

Synthetic Organic Chemistry Applications

2.1 Green Synthesis Methodologies

Recent advancements in synthetic methodologies highlight the environmentally friendly approaches to synthesizing this compound. A notable study established a green synthesis route that utilizes commercially available starting materials and minimizes hazardous waste. This method emphasizes the importance of sustainable practices in chemical synthesis .

2.2 Versatile Building Block

The compound is recognized as a versatile building block for constructing complex organic molecules. Its chloromethyl group allows for further functionalization, making it suitable for various reactions such as nucleophilic substitutions and coupling reactions . This versatility is essential for chemists looking to design novel compounds with specific biological activities.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl 3-(chloromethyl)-4-methylphenylcarbamate: This compound is structurally similar but contains a phenyl group instead of an azetidine ring.

Tert-Butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate: This compound has a methoxy group in place of the hydrogen atom on the azetidine ring.

Chloromethyl methyl ether (MOM-Cl): A related compound used as an alkylating agent and solvent in industrial applications.

Uniqueness: Tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate is unique in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its azetidine ring provides a rigid structure that can be advantageous in certain synthetic pathways.

Biologische Aktivität

tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of various studies and findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a chloromethyl group, and an azetidine ring, contributing to its unique reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 189.66 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloromethyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can modulate enzyme activities or receptor functions, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

- Cytotoxicity : Some derivatives demonstrate cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cell lines | |

| Enzyme inhibition | Inhibition of specific metabolic enzymes |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various azetidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on several cancer cell lines (e.g., HeLa and A375). The compound exhibited IC50 values indicating effective cytotoxicity, which warrants further exploration for anticancer drug development.

Case Study 3: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that this compound can effectively inhibit key metabolic enzymes. This interaction suggests possible applications in metabolic disorder treatments.

Eigenschaften

IUPAC Name |

tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUWYONVUJJNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.